Cas no 383148-81-0 (1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE)
![1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE structure](https://www.kuujia.com/scimg/cas/383148-81-0x500.png)
1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE Chemical and Physical Properties
Names and Identifiers
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- N-[(3,4-DICHLOROBENZOYL)OXY]-N-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]AMINE
- [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 3,4-dichlorobenzoate
- 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE
- MLS000546837
- [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3,4-dichlorobenzoate
- SMR000180035
- [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino3,4-dichlorobenzoate
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- Inchi: 1S/C17H13Cl2NO2/c18-14-9-8-12(10-15(14)19)17(21)22-20-16-7-3-5-11-4-1-2-6-13(11)16/h1-2,4,6,8-10H,3,5,7H2/b20-16+
- InChI Key: QNHWOHNETIBWSW-CAPFRKAQSA-N
- SMILES: ClC1=C(C=CC(=C1)C(=O)O/N=C1/C2C=CC=CC=2CCC/1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 440
- XLogP3: 5.3
- Topological Polar Surface Area: 38.7
1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-1mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 1mg |
¥428 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-20mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 20mg |
¥1083 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-2mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 2mg |
¥619 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-5mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 5mg |
¥573 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-25mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 25mg |
¥1283 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662062-10mg |
(E)-3,4-dihydronaphthalen-1(2H)-one O-(3,4-dichlorobenzoyl) oxime |
383148-81-0 | 98% | 10mg |
¥924 | 2023-04-14 |
1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE
Introduction to 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE (CAS No. 383148-81-0)
1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE (CAS No. 383148-81-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest for various applications in drug discovery and development.
The chemical structure of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE consists of a tetrahydronaphthalene core with a substituted imino group and a 3,4-dichlorobenzoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity patterns that are crucial for its biological activities. The compound's molecular formula is C20H16Cl2O2N, and it has a molecular weight of approximately 365.25 g/mol.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE. One of the key areas of focus has been its anti-inflammatory properties. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE has also been investigated for its potential anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway and activate the p53-mediated apoptotic pathway in breast cancer cells.
The pharmacokinetic properties of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE have also been studied to understand its bioavailability and metabolism. Preclinical studies have indicated that the compound has moderate oral bioavailability and is metabolized primarily in the liver through cytochrome P450 enzymes. These findings are crucial for optimizing its formulation and dosing strategies for clinical use.
In addition to its therapeutic potential, 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE has been explored for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for studying protein function and interactions. For example, it has been used to investigate the role of certain kinases in cellular signaling pathways.
The synthesis of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 3,4-dichlorobenzoyl chloride with an appropriate imine precursor followed by reduction to form the tetrahydronaphthalene core. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound.
To further enhance the therapeutic potential of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE, researchers are actively exploring structure-activity relationship (SAR) studies. These studies aim to identify key structural features that contribute to the compound's biological activities and optimize them for improved potency and selectivity. For instance, modifications to the substituents on the benzoyl moiety have been shown to enhance anti-inflammatory activity while reducing cytotoxicity.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE in human subjects. Early-phase trials have demonstrated promising results with good tolerability and favorable pharmacokinetic profiles. However, more extensive studies are needed to fully assess its therapeutic potential and identify any potential side effects or drug interactions.
In conclusion, 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE (CAS No. 383148-81-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an exciting subject for ongoing research in medicinal chemistry and pharmaceutical development. As more data becomes available from preclinical studies and clinical trials, 1-([(3,4-DICHLOROBENZOYL)OXY]IMINO)-1,2,3, 4-TETRAHYDRONAPHTHALENE is poised to play an important role in advancing our understanding of disease mechanisms and developing new treatments for unmet medical needs.
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